1-phenyl-4-(thiolan-3-yl)piperazine
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Overview
Description
1-Phenyl-4-(thiolan-3-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a phenyl group and a thiolan-3-yl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(thiolan-3-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale reactions using commercially available starting materials. The process typically includes steps such as reductive amination, Buchwald–Hartwig amination, and aromatic nucleophilic substitution . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(thiolan-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially when using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Phenyl-4-(thiolan-3-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-4-(thiolan-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Phenyl-4-(thiolan-3-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(1-Methylpiperidin-4-yl)piperazine: Known for its use in medicinal chemistry as a basic and hydrophilic group.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling reagent in peptide synthesis.
2-Substituted chiral piperazines: Synthesized via aza-Michael addition and used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-phenyl-4-(thiolan-3-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-2-4-13(5-3-1)15-7-9-16(10-8-15)14-6-11-17-12-14/h1-5,14H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQRUQUNBXJYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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